(2-Chloro-benzylamino)-acetic acid

Description

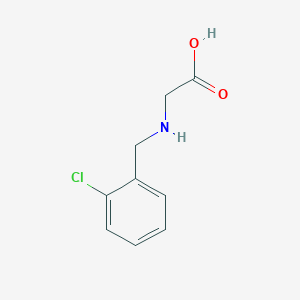

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQHOZRSTUYWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530862 | |

| Record name | N-[(2-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88720-45-0 | |

| Record name | N-[(2-Chlorophenyl)methyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88720-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-[(2-chlorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro Benzylamino Acetic Acid

Optimization of Established Synthetic Routes for (2-Chloro-benzylamino)-acetic acid

Exploration of Catalyst Systems and Reaction Conditions

The synthesis of N-substituted glycines can be significantly influenced by the choice of catalyst and reaction conditions. For the nucleophilic substitution pathway, phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between the water-soluble glycine (B1666218) anion and the organic-soluble 2-chlorobenzyl chloride.

Key Optimization Parameters for Nucleophilic Substitution:

| Parameter | Considerations | Potential Catalysts/Conditions |

| Catalyst | Efficiency of phase transfer, catalyst stability, and ease of removal. | Quaternary ammonium (B1175870) salts (e.g., TBAB), crown ethers, phosphonium (B103445) salts. |

| Base | Strength required for deprotonation of glycine, solubility, and potential for side reactions. | Sodium hydroxide, potassium carbonate, sodium hydride. |

| Temperature | Balancing reaction rate with potential for side reactions and decomposition. | Typically ranges from room temperature to moderate heating (e.g., 50-80 °C). |

| Reactant Ratio | Minimizing dialkylation of glycine. | A slight excess of glycine may be used. |

In the context of reductive amination, the choice of reducing agent and catalyst is paramount. The reaction proceeds via the formation of an imine intermediate from 2-chlorobenzylamine (B130927) and glyoxylic acid, which is then reduced in situ.

Key Optimization Parameters for Reductive Amination:

| Parameter | Considerations | Potential Reducing Agents/Catalysts |

| Reducing Agent | Selectivity, reactivity towards the imine, and operational safety. | Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), catalytic hydrogenation (H₂/Pd/C). |

| Catalyst (for hydrogenation) | Activity, selectivity, and resistance to poisoning. | Palladium on carbon (Pd/C), platinum oxide (PtO₂), Raney nickel. |

| pH Control | Maintaining a pH that favors imine formation without causing decomposition of reactants. | Typically mildly acidic to neutral conditions. |

Solvent Selection and Reaction Medium Engineering for Enhanced Efficiency

The choice of solvent is a critical factor that can dramatically affect reaction rates, yields, and the ease of product isolation. For the synthesis of N-substituted amino acids, a variety of solvents can be considered, with the optimal choice depending on the specific synthetic route.

In phase-transfer catalyzed alkylations, a biphasic system of water and a non-polar organic solvent is common. The organic solvent dissolves the 2-chlorobenzyl chloride, while the glycine and base reside in the aqueous phase. For reductive amination, polar protic solvents like methanol (B129727) or ethanol (B145695) are often preferred as they can dissolve both the amine and the glyoxylic acid, and are compatible with many reducing agents.

Impact of Solvent Properties on Synthesis:

| Solvent Property | Influence on Reaction | Example Solvents |

| Polarity | Affects solubility of reactants and intermediates, and can influence reaction rates. | Water, methanol, ethanol, acetonitrile (B52724), dimethylformamide (DMF). |

| Protic vs. Aprotic | Protic solvents can participate in hydrogen bonding and proton transfer, which can be beneficial or detrimental depending on the reaction mechanism. | Protic: Water, alcohols. Aprotic: Acetonitrile, THF. |

| Boiling Point | Determines the accessible temperature range for the reaction. | Higher boiling point solvents like DMF or DMSO allow for higher reaction temperatures. |

Development of Novel Synthetic Pathways for this compound

Asymmetric and Stereoselective Synthesis Approaches

The development of asymmetric syntheses is crucial for producing enantiomerically pure N-substituted amino acids, which are often required for pharmaceutical applications. For this compound, which is achiral, the principles of asymmetric synthesis would apply to the synthesis of its chiral derivatives. One of the primary strategies for the asymmetric synthesis of related N-benzylamino acids is the enantioselective reductive amination of a prochiral keto acid with benzylamine (B48309). acs.org This is typically achieved using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand. acs.org

Another approach involves the use of chiral auxiliaries. For instance, a chiral nickel(II) complex of a Schiff base derived from glycine can be alkylated with 2-chlorobenzyl chloride. The chiral ligand on the nickel complex directs the stereochemistry of the alkylation, and subsequent removal of the ligand and metal yields the enantiomerically enriched N-(2-chlorobenzyl)glycine.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of N-substituted glycine derivatives, several green approaches can be considered.

One key area of focus is the use of more environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. acs.org Recent research has demonstrated the successful synthesis of some N-substituted glycine derivatives in aqueous media. acs.org Additionally, the development of catalytic methods, which reduce the amount of stoichiometric reagents and subsequent waste, is a cornerstone of green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process.

Green Chemistry Approaches for N-Substituted Glycine Synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ethanol. acs.org |

| Catalysis | Employing catalytic rather than stoichiometric reagents to reduce waste. nih.gov |

Process Chemistry Considerations and Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key process chemistry considerations would include:

Cost and Availability of Starting Materials: 2-Chlorobenzyl chloride, glycine, and 2-chlorobenzylamine are commercially available, which is a key advantage for large-scale production.

Reaction Safety and Exothermicity: The alkylation of amines can be exothermic, and appropriate measures for heat management must be in place.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams should be developed.

Spectroscopic and Diffraction Based Structural Elucidation of 2 Chloro Benzylamino Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For (2-Chloro-benzylamino)-acetic acid, which exists as a zwitterion in many polar solvents like DMSO-d₆, specific chemical shifts and coupling patterns are anticipated.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational data for structural assignment. Based on analyses of structurally related compounds such as N-benzylglycine and 2-((2-chlorobenzyl)amino)-2-oxoacetic acid, the chemical shifts for this compound in a solvent like DMSO-d₆ are predicted as follows. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methylene (B1212753), and exchangeable amine and carboxyl protons. The four protons on the chlorinated benzene (B151609) ring will appear as a complex multiplet between δ 7.30 and 7.60 ppm. The benzylic methylene protons (H-7) and the acetic acid methylene protons (H-8) are anticipated to appear as singlets around δ 4.35 ppm and δ 3.85 ppm, respectively. The amine (NH) and carboxylic acid (OH) protons are expected to be broad and their chemical shifts highly dependent on solvent and concentration.

The ¹³C NMR spectrum will display nine unique carbon signals. The carboxyl carbon (C-9) is predicted to be the most downfield signal, around δ 171.5 ppm. The aromatic carbons will resonate in the δ 127.0 to 135.0 ppm range, with the carbon bearing the chlorine atom (C-2) and the carbon attached to the benzyl (B1604629) group (C-1) being identifiable. The two methylene carbons (C-7 and C-8) are expected at approximately δ 51.0 ppm and δ 49.5 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Users can sort and filter the data by clicking on the table headers.

| Atom Position | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity | Notes |

|---|---|---|---|---|---|

| 1 | C-Ar | - | 134.5 | - | Quaternary carbon attached to CH₂ |

| 2 | C-Ar | - | 132.8 | - | Quaternary carbon attached to Cl |

| 3 | CH-Ar | ~7.55 | 131.0 | d | Aromatic proton |

| 4 | CH-Ar | ~7.35 | 129.8 | t | Aromatic proton |

| 5 | CH-Ar | ~7.40 | 129.5 | t | Aromatic proton |

| 6 | CH-Ar | ~7.50 | 127.9 | d | Aromatic proton |

| 7 | CH₂-Benzyl | ~4.35 | 51.0 | s | Benzylic methylene |

| 8 | CH₂-Glycine | ~3.85 | 49.5 | s | Glycine (B1666218) methylene |

| 9 | COOH | ~11-13 | 171.5 | br s | Carboxylic acid |

| - | NH | broad | - | br s | Secondary amine |

To unambiguously confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily confirm the coupling network within the aromatic ring, showing cross-peaks between adjacent aromatic protons (H-3 through H-6). It would also show a correlation between the NH proton and the benzylic (H-7) and glycine (H-8) protons if coupling is present.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It is crucial for definitive carbon assignment. For instance, the proton signal at ~4.35 ppm would show a cross-peak to the carbon signal at ~51.0 ppm, assigning them as H-7 and C-7, respectively. Similarly, all CH groups in the aromatic ring and the glycine CH₂ would be assigned. Quaternary carbons (like C-1, C-2, and C-9) are absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting the molecular fragments. It shows correlations between protons and carbons separated by two or three bonds. Key expected correlations include:

The benzylic protons (H-7) correlating to the aromatic carbons C-1, C-2, and C-6.

The benzylic protons (H-7) correlating across the nitrogen to the glycine carbon (C-8).

The glycine protons (H-8) correlating to the benzylic carbon (C-7) and, crucially, to the carboxyl carbon (C-9), confirming the core structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides confirmation of the functional groups present in the molecule.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its functional groups. In the solid state, amino acids typically exist as zwitterions, which significantly alters the vibrational frequencies of the amine and carboxyl groups. The table below lists the expected vibrational modes.

A strong, broad absorption from 2500-3300 cm⁻¹ in the IR spectrum would be characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The C=O stretching vibration would give rise to a strong, sharp band around 1710 cm⁻¹. The N-H stretch of the secondary amine is expected as a moderate peak around 3300 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations around 1600 and 1475 cm⁻¹, and the C-Cl bond shows a characteristic absorption in the fingerprint region.

Interactive Table 2: Predicted IR and Raman Vibrational Frequencies. Users can sort and filter the data by clicking on the table headers.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H stretch | Secondary Amine | 3350 - 3310 | Medium |

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | CH₂ | 3000 - 2850 | Medium |

| C=O stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=C stretch | Aromatic Ring | ~1600, ~1475 | Medium-Strong |

| N-H bend | Secondary Amine | 1580 - 1550 | Medium |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-N stretch | Amine | 1250 - 1020 | Medium |

| C-Cl stretch | Aryl Halide | 800 - 600 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight and formula, and its fragmentation pattern offers further structural proof.

For the molecular formula C₉H₁₀ClNO₂, the calculated monoisotopic mass is 199.03998 Da. High-Resolution Mass Spectrometry (HRMS) is expected to yield a mass for the protonated molecule, [M+H]⁺, of 200.04746 Da, confirming the elemental composition.

A key feature in the mass spectrum will be the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predicted to involve characteristic cleavages. The most likely fragmentation is an alpha-cleavage at the C-C bond adjacent to the nitrogen, leading to the formation of a stable 2-chlorobenzyl cation. This fragment is often the most abundant peak in the spectrum (the base peak).

Interactive Table 3: Predicted Mass Spectrometry Fragmentation. Users can sort and filter the data by clicking on the table headers.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 199/201 | [M]⁺ | [C₉H₁₀ClNO₂]⁺ | Molecular Ion |

| 154/156 | [M - COOH]⁺ | [C₈H₉ClN]⁺ | Loss of carboxyl radical |

| 125/127 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | 2-chlorobenzyl cation (likely base peak) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (from loss of Cl from benzyl fragment) |

| 74 | [M - C₇H₆Cl]⁺ | [C₂H₄NO₂]⁺ | Loss of 2-chlorobenzyl radical |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While structural information for related compounds containing either a chlorobenzyl moiety or a benzylamino acetic acid fragment is available, the precise crystal structure of the title compound has not been reported in the searched resources. Therefore, a detailed analysis of its crystal system, space group, and unit cell dimensions cannot be provided at this time.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without experimental crystallographic data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the structural characteristics of similar molecules, a hypothetical model of its solid-state arrangement can be proposed.

It is anticipated that the crystal structure would be significantly influenced by hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the secondary amine (N-H) also provides a hydrogen bond donor site. This would likely lead to the formation of robust hydrogen-bonding networks.

One common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. Furthermore, the N-H group could engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, potentially leading to the formation of chains or more complex three-dimensional networks.

To illustrate the potential interactions, a hypothetical data table is presented below, outlining the types of hydrogen bonds that could be expected in the crystal structure of this compound. It is crucial to note that this is a theoretical representation and awaits experimental verification.

| Donor | Acceptor | Type of Interaction |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong Hydrogen Bond (Dimer Formation) |

| N-H (Amine) | O=C (Carboxylic Acid) | Hydrogen Bond (Chain/Sheet Formation) |

| C-H (Aromatic/Methylene) | O (Carboxylic Acid) | Weak Hydrogen Bond |

| C-H (Aromatic) | π-system (Aromatic Ring) | C-H···π Interaction |

Confirmation and detailed analysis of these interactions, including specific bond distances and angles, require experimental determination through single-crystal X-ray diffraction.

Chemical Reactivity and Mechanistic Studies of 2 Chloro Benzylamino Acetic Acid

Reactions Involving the Carboxyl Functional Group

The carboxyl group (-COOH) is a versatile functional group that can undergo several important reactions, including esterification, amidation, and decarboxylation.

Esterification, Amidation, and Decarboxylation Pathways

Esterification: The esterification of (2-chloro-benzylamino)-acetic acid involves the reaction of its carboxyl group with an alcohol in the presence of an acid catalyst. The most common mechanism for this reaction is the Fischer esterification. This process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

The rate of esterification can be influenced by steric hindrance around the carboxylic acid and the alcohol, as well as the electronic nature of the substituents. For N-benzylglycine derivatives, the reaction proceeds efficiently with various alcohols. acs.org

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This transformation typically requires the activation of the carboxylic acid, as the carboxylate anion is a poor electrophile. Common methods for amidation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640). nih.govmaxwellsci.com A general procedure for the amidation of carboxylic acids with amines using B(OCH2CF3)3 as a reagent has been reported, proceeding at 80 °C in acetonitrile (B52724). acs.org The reaction of N-acylated amino acids with secondary amines has also been demonstrated to produce amides in good yields. mdpi.com

Decarboxylation: The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, is generally a challenging reaction that requires specific conditions. For α-amino acids, decarboxylation can be promoted by forming an iminium salt intermediate. For instance, N-benzylglycines can undergo decarboxylative condensation with formaldehyde (B43269) to generate iminium intermediates that can then react further. researchgate.net In some cases, oxidative decarboxylation can be induced by strong oxidizing agents like cerium(IV), proceeding through a free radical mechanism. mst.edu

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) or Acyl Halide Formation | Amide |

| Decarboxylation | Heat, Specialized Catalysts or Oxidants | Amine |

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and the formation of Schiff bases.

N-Alkylation, N-Acylation, and Schiff Base Formation Reactions

N-Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents. N-alkylation can be achieved using alkyl halides, where the amine attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. The use of a base is often necessary to neutralize the hydrohalic acid byproduct and to deprotonate the resulting tertiary ammonium (B1175870) salt. Cesium carbonate has been shown to be an effective base for the selective mono-N-alkylation of benzylamines. acs.org Direct N-alkylation of benzylamines with secondary alcohols can also be achieved via a hydrogen autotransfer strategy catalyzed by a nickel(II) pincer complex under mild conditions. researchgate.netacs.org

N-Acylation: N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically rapid and can be performed under mild, catalyst-free conditions. orientjchem.org For amino acids, N-acylation is a common protective strategy in peptide synthesis. science.gov The reaction generally proceeds via nucleophilic acyl substitution.

Schiff Base Formation: While primary amines readily form Schiff bases with aldehydes and ketones, the formation of a traditional Schiff base (an imine with a C=N double bond) from a secondary amine like this compound is not a direct process. However, related condensations can occur. For example, N-substituted amino acids can react with aldehydes to form N-substituted iminium ions, which are intermediates in various transformations. rsc.org The reaction of α-amino acids with aldehydes can lead to N-alkylated amino acids through Schiff base intermediates followed by reduction. rsc.org

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., Cs₂CO₃) or Secondary Alcohol, Ni(II) catalyst | Tertiary Amine |

| N-Acylation | Acyl Chloride or Acid Anhydride | Amide |

| Schiff Base-related Reactions | Aldehyde/Ketone, followed by reduction | N-Alkylated Amino Acid |

Electrophilic and Nucleophilic Substitution on the Benzyl (B1604629) Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

The chloro group is an ortho, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. acs.org The benzylaminoacetic acid group is generally considered an activating, ortho, para-directing group. When two substituents are present on a benzene (B151609) ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the chloro group at position 2 and the benzylaminoacetic acid group at position 1 have conflicting directing effects. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution (SNAr) on the chloro-substituted ring is also a possibility, particularly if the ring is further activated by strongly electron-withdrawing groups. The reaction proceeds via a Meisenheimer complex intermediate. bme.hu

Oxidation and Reduction Chemistry of this compound

The functional groups within this compound can undergo both oxidation and reduction under appropriate conditions.

Oxidation: The secondary amine can be oxidized, though this can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the corresponding N-oxide. More vigorous oxidation can lead to cleavage of the C-N bond. The benzylic C-H bonds can also be susceptible to oxidation, potentially leading to the formation of a carbonyl group. Computational studies on the oxidation of benzylamine (B48309) derivatives suggest a polar nucleophilic mechanism in enzymatic systems. researchgate.netrsc.orgnih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring can be hydrogenated under high pressure and in the presence of a suitable catalyst, though this would also likely lead to the hydrogenolysis of the benzyl-nitrogen bond. The chloro-substituent can also be removed via catalytic hydrogenation.

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Oxidation | Mild Oxidants (e.g., H₂O₂) | N-oxide |

| Strong Oxidants | C-N bond cleavage, Benzaldehyde derivatives | |

| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | (2-Chloro-benzylamino)-ethanol |

| Catalytic Hydrogenation | Toluene, Aminoacetic acid, Benzylamino-alcohol |

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of the reactions of this compound are crucial for understanding reaction mechanisms and predicting product distributions.

Kinetic Aspects: Kinetic studies on the addition of benzylamines to activated olefins have shown that the reactions can proceed in a single step through a four-membered cyclic transition state. researchgate.netcymitquimica.commdpi.com The rates of these reactions are influenced by the electronic nature of the substituents on both the benzylamine and the olefin. For instance, electron-withdrawing groups on the benzylamine can affect the reaction rate. cymitquimica.com Kinetic studies on the esterification of carboxylic acids have shown that the reaction is often first-order with respect to the acid and the alcohol. maxwellsci.comresearchgate.net

Thermodynamic Aspects: The thermodynamics of reactions involving amino acids have been studied, providing data on enthalpy, entropy, and Gibbs free energy changes for processes like protonation and complexation. acs.orgrsc.orgnih.govarxiv.orgacs.orgsemanticscholar.org For instance, the protonation of the carboxyl group of α-amino acids is generally favored by both enthalpy and entropy changes. nih.gov The stability of reaction intermediates and products, which is a thermodynamic consideration, plays a significant role in determining the reaction pathway. For example, in the decarboxylation of N-benzyliminodiacetic acid, the formation of a resonance-stabilized iminium cation intermediate is a key thermodynamic driving force. mst.edu

| Parameter | Influencing Factors | Relevance |

|---|---|---|

| Reaction Kinetics | Substituent electronic effects, Steric hindrance, Temperature, Catalyst | Determines reaction rate and mechanism |

| Reaction Thermodynamics | Enthalpy and entropy of reaction, Stability of intermediates and products | Determines equilibrium position and spontaneity |

Design, Synthesis, and Theoretical Structure Activity Relationship Sar Studies of 2 Chloro Benzylamino Acetic Acid Derivatives

Rational Design Strategies for Chemical Modifications

Rational drug design for (2-Chloro-benzylamino)-acetic acid derivatives involves a targeted approach to modify its chemical structure to enhance desired properties. These modifications are typically focused on three key regions of the molecule: the carboxylic acid moiety, the amino group, and the aromatic ring.

The carboxylic acid group is a primary site for chemical modification to influence the compound's pharmacokinetic and pharmacodynamic profile. Common derivatization strategies include the formation of esters and amides.

Esters: Esterification of the carboxylic acid can alter the lipophilicity of the molecule, which can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of various esters, such as methyl, ethyl, or more complex alkyl and aryl esters, can be achieved through Fischer esterification or by reacting the carboxylic acid with the corresponding alcohol in the presence of a suitable catalyst.

Amides: The conversion of the carboxylic acid to an amide is another key derivatization strategy. This can be accomplished by reacting the acid with a primary or secondary amine in the presence of a coupling agent. This modification introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. A wide array of amines can be utilized to generate a diverse library of amide derivatives. nih.govacs.org

A general scheme for the synthesis of amide and ester derivatives is the reaction of the parent carboxylic acid with an amine or alcohol, often facilitated by coupling agents or acidic catalysts. acs.org

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Derivative Type | Reagents | Reaction Condition |

|---|---|---|

| Methyl Ester | Methanol (B129727), Sulfuric Acid | Reflux |

| Ethyl Ester | Ethanol (B145695), Thionyl Chloride | Room Temperature |

| Benzylamide | Benzylamine (B48309), DCC/DMAP | Room Temperature |

Note: DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are common coupling agents.

The secondary amino group in this compound offers another avenue for structural modification. Key strategies include N-alkylation and N-acylation.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can influence the steric and electronic properties of the molecule. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. uw.edu This modification can impact the compound's basicity and its ability to form hydrogen bonds.

N-Acylation: Acylation of the amino group to form N-acyl derivatives is another common modification. This can be accomplished by reacting the amino acid with an acyl chloride or an acid anhydride (B1165640). This transformation converts the secondary amine into an amide, which can alter the compound's chemical properties and biological activity. umpr.ac.id

Modification of the 2-chlorophenyl ring allows for the exploration of electronic and steric effects on biological activity. The synthesis of polysubstituted benzene (B151609) derivatives is a well-established area of organic chemistry. libretexts.orglibretexts.org

Table 2: Potential Aromatic Ring Modifications and Their Rationale

| Substituent | Position | Potential Effect | Rationale |

|---|---|---|---|

| -F, -Cl, -Br | 4- or 5-position | Electronic/Steric | Modulate lipophilicity and electronic properties |

| -CH3, -C2H5 | 4- or 5-position | Steric/Lipophilic | Increase lipophilicity and explore steric interactions |

| -OCH3 | 4- or 5-position | Electronic | Introduce an electron-donating group |

Combinatorial Chemistry and Parallel Synthesis of this compound Analogues

To efficiently explore the SAR of this compound, combinatorial chemistry and parallel synthesis techniques can be employed to generate large libraries of analogues. nih.govbohrium.com These approaches allow for the rapid synthesis of a multitude of derivatives by systematically varying the building blocks at each modification site.

For example, a library of amide derivatives could be synthesized in parallel by reacting this compound with a diverse set of amines in a multi-well plate format. Similarly, libraries focusing on aromatic ring substitutions or amino group modifications can be generated. The use of solid-phase synthesis can further streamline the purification process. nih.gov This high-throughput approach accelerates the identification of lead compounds with improved activity. bohrium.com

Computational Modeling for Theoretical Structure-Activity Relationship Prediction

Computational methods play a crucial role in modern drug discovery by providing insights into the relationship between a molecule's structure and its biological activity, thereby guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. gardp.org For derivatives of this compound, a QSAR study would involve the calculation of various molecular descriptors and correlating them with experimentally determined biological data.

Molecular Descriptors: A wide range of descriptors can be used in QSAR modeling, categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment, partial charges), and lipophilic parameters (e.g., logP). nih.govnih.gov

QSAR Model Development: Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then validated using internal and external validation techniques. biolscigroup.us

QSAR studies on related benzylamine and benzene derivatives have highlighted the importance of steric, electronic, and hydrophobic properties in determining their biological activity. nih.govnih.gov For instance, the electronic effects of substituents on the aromatic ring, often quantified by Hammett constants, can significantly influence activity. nih.gov Similarly, the lipophilicity of the molecule, represented by logP, is frequently a critical factor. atlantis-press.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by creating 3D maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. mdpi.com

Table 3: Common Descriptors Used in QSAR Studies of Aromatic Compounds

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole Moment, HOMO/LUMO energies | Electron-donating/withdrawing effects, polarity, reactivity |

| Steric | Molar Refractivity (MR), Sterimol parameters | Molecular size and shape |

| Hydrophobic | LogP, π constants | Lipophilicity and partitioning behavior |

By applying these QSAR methodologies to a series of synthesized this compound derivatives, it is possible to develop predictive models that can guide the design of new analogues with enhanced biological profiles.

Theoretical Pharmacophore Modeling and Molecular Docking Simulations

Theoretical pharmacophore modeling and molecular docking are powerful computational tools employed in modern drug discovery to understand and predict the interaction between a ligand and its biological target at a molecular level.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For derivatives of this compound, a hypothetical pharmacophore model can be constructed based on their structural features. Key pharmacophoric features would likely include:

A hydrogen bond acceptor: The carboxylic acid group is a strong hydrogen bond acceptor.

A hydrogen bond donor: The secondary amine group can act as a hydrogen bond donor.

An aromatic ring: The 2-chlorobenzyl group provides a hydrophobic and aromatic feature, which can engage in pi-pi stacking or hydrophobic interactions with the target protein.

A halogen feature: The chlorine atom on the benzyl (B1604629) ring can participate in halogen bonding or other specific interactions.

The spatial arrangement of these features is critical for the molecule's activity. Different derivatives with substitutions on the aromatic ring or modifications to the acetic acid moiety would alter the geometry and electronic properties of the pharmacophore, thereby influencing their biological activity.

Molecular Docking Simulations

Molecular docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies would involve placing these ligands into the binding site of a specific biological target, such as an enzyme or a receptor.

The primary goals of docking simulations for these derivatives are:

To identify the most likely binding pose of the ligand within the active site.

To predict the binding affinity (e.g., in terms of binding energy) of the ligand to the target.

To elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, a molecular docking study of a series of this compound derivatives against a hypothetical enzyme target could reveal crucial interactions. The carboxylic acid group might form a salt bridge with a positively charged amino acid residue (e.g., Lysine or Arginine) in the active site. The secondary amine could form a hydrogen bond with a backbone carbonyl or a polar side chain. The 2-chlorophenyl ring might fit into a hydrophobic pocket, with the chlorine atom potentially forming a specific interaction with an electron-deficient region.

The results of such simulations are often presented in data tables, summarizing the binding energies and key interactions for a series of compounds.

Interactive Data Table: Predicted Binding Affinities of this compound Derivatives

| Compound ID | Substitution (R) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1a | H | -7.2 | Arg120, Tyr235, Phe340 |

| 1b | 4-Fluoro | -7.5 | Arg120, Tyr235, Phe340 |

| 1c | 4-Methyl | -7.8 | Arg120, Tyr235, Val342 |

| 1d | 4-Methoxy | -8.1 | Arg120, Ser238, Phe340 |

Note: This data is hypothetical and for illustrative purposes only.

The insights gained from these theoretical studies are instrumental in establishing a structure-activity relationship (SAR). By correlating the predicted binding affinities and interaction patterns with the experimentally observed biological activities of the synthesized compounds, researchers can refine their pharmacophore models and design new derivatives with improved potency and selectivity. This iterative process of design, synthesis, and theoretical evaluation is a cornerstone of modern rational drug design.

Computational Chemistry and Theoretical Characterization of 2 Chloro Benzylamino Acetic Acid

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. By using functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), the geometry of (2-chloro-benzylamino)-acetic acid can be optimized to find its lowest energy conformation. semanticscholar.orgnih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The resulting optimized structure provides crucial data on the molecule's spatial configuration.

Interactive Data Table: Predicted Optimized Geometrical Parameters for this compound

Below are representative optimized geometric parameters for this compound, calculated using DFT. These values are predictive and based on established principles of molecular modeling. semanticscholar.org

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(carbonyl)-O(hydroxyl) | 1.35 Å |

| Bond Length | C(carbonyl)=O | 1.21 Å |

| Bond Length | C(aromatic)-Cl | 1.74 Å |

| Bond Length | N-C(methylene) | 1.46 Å |

| Bond Angle | O-C(carbonyl)-O | 123.5° |

| Bond Angle | C(aromatic)-C(aromatic)-Cl | 119.8° |

| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(methylene) | ~175° (anti-periplanar) |

Note: This data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylamino group, while the LUMO may be distributed across the electrophilic carbonyl carbon and the aromatic ring. researchgate.netnih.gov

Interactive Data Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | High chemical stability |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and dynamics. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the vast landscape of possible conformations. nih.gov By simulating the molecule in a solvent box (e.g., water) over nanoseconds, one can observe how it folds and what shapes are most stable under physiological conditions. nih.gov This is crucial for understanding how the molecule might interact with biological targets. Analysis of the simulation trajectory can reveal the most populated conformational clusters and the energetic barriers between them. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with increasing accuracy, aiding in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for confirming the structure of synthesized compounds by comparing the calculated spectra to experimental data. nih.govmdpi.comnih.gov

Vibrational Frequencies: DFT calculations can also determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. arxiv.org Each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For instance, characteristic frequencies for the C=O stretch of the carboxylic acid, N-H bends, and C-Cl stretches can be predicted. nih.govnih.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Functional Group | Predicted Wavenumber/Shift |

| FT-IR | C=O stretch (Carboxylic Acid) | ~1720 cm⁻¹ |

| FT-IR | O-H stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) |

| FT-IR | N-H bend (Amine) | ~1580 cm⁻¹ |

| ¹H NMR | COOH | ~10-12 ppm |

| ¹H NMR | Aromatic C-H | ~7.2-7.5 ppm |

| ¹³C NMR | C=O (Carbonyl) | ~175 ppm |

Note: This data is hypothetical and for illustrative purposes.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. aps.org For this compound, a relevant reaction to study would be the deprotonation of the carboxylic acid group or the nucleophilic substitution at the benzylic carbon. DFT calculations can determine the activation energy (the energy barrier of the transition state), which dictates the reaction rate. aak.gov.az Such studies are crucial for understanding the molecule's stability and how it might be metabolized or participate in further chemical synthesis.

Advanced Analytical Methodologies for Research on 2 Chloro Benzylamino Acetic Acid

Chromatographic Separations and Method Development

Chromatography is a cornerstone for the separation of (2-Chloro-benzylamino)-acetic acid from complex mixtures. ijprajournal.com The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, specifically its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's polar nature conferred by the carboxylic acid and secondary amine groups. ijraset.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such polar compounds. ijprajournal.com

Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation and peak shape. ajpamc.com Key parameters include the selection of a suitable stationary phase (e.g., C18 or C8 columns), mobile phase composition, and column temperature. ijprajournal.comajpamc.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jchr.org The pH of the buffer is a critical factor, as it controls the ionization state of the analyte's acidic and basic functional groups, thereby influencing its retention time. ajpamc.com

Validation of a developed HPLC method is performed according to International Conference on Harmonization (ICH) guidelines to ensure its reliability for its intended purpose. ijraset.comajpamc.com This encompasses testing for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijraset.comajpamc.com For instance, linearity would be established by analyzing a series of standard solutions across a concentration range (e.g., LOQ% to 150%) and demonstrating a correlation coefficient (R²) greater than 0.999. jchr.org

Table 1: Typical Parameters for HPLC Method Development for this compound

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Kromasil-C18 (250 x 4.6mm, 5µm) jchr.org | Provides hydrophobic interaction for separation in reversed-phase mode. |

| Mobile Phase A | Aqueous buffer (e.g., Orthophosphoric acid buffer) jchr.org | Controls pH and influences the ionization and retention of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol jchr.org | Organic modifier used to elute the analyte from the column. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used to optimize separation and reduce analysis time. jchr.org |

| Flow Rate | 1.0 - 1.2 mL/min japsonline.comsigmaaldrich.com | Affects retention time, resolution, and column pressure. |

| Column Temp. | 25 - 45°C japsonline.com | Influences viscosity of the mobile phase and retention characteristics. |

| Injection Vol. | 10 - 20 µL japsonline.com | The volume of sample introduced onto the column. |

| Detection | UV Spectrophotometer (e.g., at an isosbestic point) ajpamc.com | Monitors the eluent for the presence of the analyte based on UV absorbance. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity stemming from the carboxylic acid and secondary amine functional groups. researchgate.net These polar groups can cause poor peak shape and strong adsorption onto the GC column. gcms.cz Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability. researchgate.net

The derivatization process chemically modifies the polar functional groups. researchgate.net Common strategies for a molecule like this compound include:

Esterification: The carboxylic acid group is converted into a more volatile ester. This is a popular alkylation method, often using an alcohol in the presence of an acid catalyst like HCl or BF3. gcms.czweber.hu

Silylation: This is a widely used technique where active hydrogens in the -COOH and -NH- groups are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective. gcms.cz

Acylation: This process reduces the polarity of the amino and hydroxyl groups. slideshare.net Reagents like trifluoroacetic anhydride (B1165640) can be used, which also introduces halogen atoms that enhance detectability by an electron capture detector (ECD). slideshare.net

Alkylation with Chloroformates: Alkyl chloroformates (RCFs) can be used for the instantaneous conversion of hydrophilic compounds into organophilic derivatives suitable for GC analysis, often in an aqueous environment. researchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for enhanced sensitivity with a specific detector. gcms.cz

Table 2: Derivatization Strategies for GC Analysis of this compound

| Functional Group | Derivatization Strategy | Reagent Example | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Methanol / HCl gcms.cz | Methyl ester |

| Amine (-NH-) | Acylation | Trifluoroacetic Anhydride slideshare.net | N-Trifluoroacetyl derivative |

| Carboxylic Acid & Amine | Silylation | BSTFA + TMCS gcms.cz | Trimethylsilyl (TMS) ester and N-TMS derivative |

| Carboxylic Acid & Amine | Alkylation/Acylation | Alkyl Chloroformates (e.g., ECF) researchgate.net | Ethoxycarbonyl ester and N-ethoxycarbonyl derivative |

This compound is an achiral molecule as it does not possess a stereocenter. However, the principles of chiral chromatography are essential for the analysis of its chiral analogues or if it is used as part of a synthetic route to a chiral final product. Chiral separation techniques are designed to resolve enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment. sigmaaldrich.com

Separation can be achieved by two main approaches:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the racemic mixture is passed through an HPLC column containing a chiral stationary phase. nih.gov CSPs based on polysaccharides, such as amylose (B160209) and cellulose (B213188) derivatives, are widely used. nih.gov The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation. sigmaaldrich.com Method optimization involves adjusting the mobile phase composition (e.g., hexane/isopropanol or acetonitrile/methanol), flow rate, and temperature to enhance resolution. sigmaaldrich.comnih.gov

Indirect Separation via Diastereomer Formation: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. weber.hu This approach is also applicable to GC, where the formation of diastereomers allows for separation on common non-chiral stationary phases. researchgate.net

For example, the resolution of a structurally related compound, 2-chloromandelic acid, has been achieved through diastereomeric salt formation with a chiral resolving agent like (R)-(+)-N-benzyl-1-phenylethylamine. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged molecules like this compound. libretexts.org The separation mechanism in CE is based on the differential migration of analytes in an electric field. unt.edu

The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-mass ratio. sciex.com As an amino acid derivative, this compound can be positively or negatively charged depending on the pH of the background electrolyte (buffer). sciex.com This allows for significant control over the separation. unt.edu

Key parameters for method development in CZE include:

Background Electrolyte (BGE): The composition, concentration, and pH of the buffer are critical. The pH should be selected to ensure the analyte has a sufficient charge for migration, and it should be lower than the analyte's isoelectric point (pI) for normal polarity analysis. sciex.com

Applied Voltage: Higher voltages generally lead to faster separations and higher efficiency, but can generate Joule heating. sciex.com

Capillary: The length and internal diameter of the fused-silica capillary affect analysis time and resolution.

Additives: Modifiers can be added to the BGE. For instance, organic solvents like acetonitrile can alter the electroosmotic flow (EOF) and analyte solubility, while cyclodextrins can be added for separating chiral compounds. libretexts.org

Though CE methods can be highly efficient, they sometimes face challenges with sensitivity and robustness compared to HPLC, but they offer the advantages of minimal sample consumption and rapid analysis times. unt.edutru.ca

Coupled Analytical Techniques: LC-MS, GC-MS, and LC-NMR for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide both separation and structural identification in a single analysis. ijarsct.co.in

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing this compound. The LC system separates the analyte from the sample matrix, after which the mass spectrometer provides mass information, enabling definitive identification and quantification. lcms.cz In a study of a related compound, a 2-chloro-analogue was analyzed using a combination of LC-NMR and MS. wiley.com The use of electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid. wiley.com LC-MS/MS, which involves further fragmentation of a selected ion, can provide even greater structural detail and selectivity, making it ideal for identifying metabolites or degradation products in complex matrices like biological fluids. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the detection capabilities of MS. Following the necessary derivatization of this compound to make it volatile (as discussed in section 7.1.2), GC-MS can be used to identify the resulting derivative. researchgate.net The mass spectrum provides a molecular fingerprint that can confirm the identity of the analyte. For example, GC-MS analysis has been used to identify various derivatized compounds, including silylated benzeneacetic acid derivatives and chloroacetic acid esters, in complex samples. biomedpharmajournal.orgnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers unparalleled capability for structural elucidation of components within a mixture. iosrphr.org The LC separates the compounds, and the eluent flows directly into an NMR spectrometer, which acquires detailed structural data on the separated peaks. ijarsct.co.in This technique is particularly valuable for identifying unknown impurities or metabolites without the need for prior isolation. A study on a potential drug and its metabolites specifically utilized directly coupled HPLC-NMR-MS to characterize a 2-chloro-analogue, demonstrating the power of this combined approach. wiley.com Both ¹H and ¹⁹F NMR were employed to aid in the characterization. wiley.com The analysis can be performed in on-flow, stopped-flow, or loop-collection modes, depending on the concentration of the analyte and the required sensitivity. mdpi.com

Spectrophotometric and Fluorometric Methods for Quantitative Determination

Spectrophotometric and fluorometric methods offer simpler, more cost-effective alternatives for the quantitative determination of analytes, provided sufficient sensitivity and selectivity can be achieved.

UV-Vis Spectrophotometry: this compound possesses a substituted benzene (B151609) ring, which acts as a chromophore, allowing for direct quantification using UV-Vis spectrophotometry. The method would involve measuring the absorbance at the wavelength of maximum absorption (λmax). This approach is straightforward but may lack selectivity in complex matrices where other components also absorb in the same UV region.

Fluorometric Methods: These methods are typically more sensitive and selective than spectrophotometry. This compound is not natively fluorescent, so a derivatization step is required to attach a fluorescent tag (fluorophore) to the molecule. The secondary amine group is a common target for derivatization. Reagents like 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) react with primary and secondary amines to produce highly fluorescent products. nih.gov Method development would involve optimizing reaction conditions such as pH, temperature, and reaction time to ensure a quantitative reaction. nih.gov The resulting fluorescence intensity would then be measured at the optimal excitation and emission wavelengths. Another approach involves using a fluorometric intercalator displacement method if the compound is being studied for its interaction with DNA. core.ac.uk

Table 3: Potential Derivatization for Fluorometric Analysis of this compound

| Target Group | Reagent | Reaction Conditions | Detection Principle |

|---|---|---|---|

| Secondary Amine (-NH-) | 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) nih.gov | Alkaline pH (e.g., pH 8), heating (e.g., 30 min in water bath) nih.gov | Measurement of fluorescence emission of the NBD-adduct (e.g., at 535 nm) nih.gov |

| Secondary Amine (-NH-) | Dansyl chloride | Alkaline pH | Measurement of fluorescence of the dansyl derivative. |

| Secondary Amine (-NH-) | Fluorescamine | Neutral to slightly alkaline pH | Measurement of fluorescence of the resulting fluorophore. |

Role of 2 Chloro Benzylamino Acetic Acid As a Building Block in Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Compounds

The structural framework of (2-chloro-benzylamino)-acetic acid makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The inherent reactivity of the amino and carboxylic acid functionalities allows for intramolecular cyclization reactions, while the chlorobenzyl group can participate in or direct further transformations.

One of the most promising applications of this compound is in the synthesis of quinoxalinones. The condensation of o-phenylenediamines with α-keto acids is a well-established method for preparing quinoxalinones. sapub.org Similarly, the intramolecular cyclization of N-substituted o-diamines, such as the reductive cyclization of (2-nitro-phenylamino)-acetic acid, readily yields quinoxalin-2-one. sapub.org By analogy, this compound can be envisioned as a precursor to N-substituted quinoxalinones. For instance, reaction with an appropriate ortho-substituted aniline (B41778) derivative could lead to a diarylamine intermediate, which upon cyclization would furnish the quinoxalinone core.

Furthermore, the chloroacetyl moiety is a known precursor for various heterocyclic systems. For example, the reaction of 2-chloro-N-aryl acetamides can lead to the formation of 1,4-diarylpiperazine-2,5-diones, which can be further transformed into N-aryl glycines. researchgate.net This reactivity highlights the potential of this compound to serve as a synthon for piperazine-based heterocycles.

The synthesis of benzodiazepines, another important class of heterocyclic compounds, often involves the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds. nih.govtandfonline.com The structural elements of this compound could be strategically incorporated into benzodiazepine (B76468) scaffolds, for example, by using it as a side chain to be introduced onto a pre-formed benzodiazepine nucleus. nih.gov

The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound or its derivatives.

| Starting Material | Reaction Type | Potential Heterocyclic Product |

| This compound and o-phenylenediamine | Condensation/Cyclization | N-(2-chlorobenzyl)quinoxalin-2-one |

| This compound | Intramolecular Cyclization | Substituted Piperazine-2,5-dione |

| Pre-formed Benzodiazepine and a derivative of this compound | N-alkylation | Benzodiazepine with a (2-chloro-benzylamino)-acetyl side chain |

Intermediate in the Construction of Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. Non-natural amino acids are key components in the design of peptidomimetics. This compound can be considered a non-natural α-amino acid analogue, where the N-terminus is substituted with a 2-chlorobenzyl group.

This substitution can impart specific conformational constraints and steric bulk, which are desirable features in the design of peptidomimetics to modulate interactions with biological targets. The synthesis of peptidomimetics often involves the coupling of amino acid derivatives. nih.govacs.org this compound can be readily coupled with other amino acids or peptide fragments using standard peptide synthesis protocols to create novel peptidomimetic structures.

A dissertation on the synthesis of novel chiral heterocyclic compounds for antibacterial agents and peptidomimetics describes a structurally related compound, (S)-Methanesulfonic acid 2-(2-benzylamino-acetylamino)-1-trityloxymethyl-ethyl ester, highlighting the utility of N-benzylamino acetyl moieties in building peptide-like structures. uno.edu This further supports the potential of this compound as a valuable intermediate in this field.

The table below outlines the potential applications of this compound in the construction of peptidomimetics.

| Application | Description | Potential Outcome |

| Non-natural amino acid analogue | Incorporation into a peptide sequence in place of a natural amino acid. | A peptidomimetic with altered conformation and receptor binding properties. |

| Scaffold for peptidomimetic design | Use as a central scaffold to which other functionalities can be attached. | A diverse library of peptidomimetics for screening against various biological targets. |

| Introduction of a specific side chain | The 2-chlorobenzyl group can serve as a specific pharmacophore or a handle for further functionalization. | Targeted modification of peptide activity and selectivity. |

Ligand or Auxiliary in Asymmetric Catalysis and Metal-Mediated Transformations

Chiral ligands are crucial for enantioselective transition-metal-catalyzed reactions, which are of paramount importance in modern organic synthesis. Chiral amino acids and their derivatives are a prominent class of ligands used in asymmetric catalysis. researchgate.netdiva-portal.org If this compound were resolved into its enantiomers, it could potentially serve as a chiral ligand in a variety of metal-mediated transformations.

The nitrogen and oxygen atoms of the amino acid moiety can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The 2-chlorobenzyl group could also play a role in the catalytic cycle, either through steric interactions that influence the stereochemical outcome or by electronically modulating the properties of the metal center.

While direct applications of this compound as a ligand in asymmetric catalysis have not been extensively reported, the general principles of chiral ligand design suggest its potential. For instance, chiral aminophenol ligands have been successfully used in the asymmetric synthesis of efavirenz. google.com This demonstrates the utility of chiral amino-containing molecules in inducing enantioselectivity.

The potential of chiral this compound as a ligand is summarized in the table below.

| Type of Asymmetric Reaction | Potential Role of Chiral this compound | Expected Outcome |

| Asymmetric Hydrogenation | As a chiral ligand for rhodium or iridium catalysts. | Enantioselective reduction of prochiral olefins or ketones. |

| Asymmetric Alkylation | As a chiral ligand for palladium-catalyzed allylic alkylation. | Enantioselective formation of carbon-carbon bonds. |

| Asymmetric Aldol Reactions | As a chiral auxiliary attached to the substrate. | Diastereoselective formation of β-hydroxy carbonyl compounds. |

Applications in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rug.nlnih.gov These reactions are highly valued for their efficiency and ability to generate molecular diversity. The bifunctional nature of this compound makes it an excellent candidate for participation in MCRs such as the Ugi and Passerini reactions. acs.orgnih.gov

In the Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. This compound can act as both the amine and the carboxylic acid component in an intramolecular Ugi reaction, or as either the amine or carboxylic acid component in an intermolecular reaction. The use of chloroacetic acid in Ugi and Passerini reactions to generate libraries of chloroacetates has been reported, suggesting that this compound could be similarly employed to create diverse molecular scaffolds. google.com

The Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, is another MCR where this compound could serve as the carboxylic acid component. semanticscholar.org The products of these reactions, highly functionalized and structurally diverse, are valuable starting points for the synthesis of compound libraries for drug discovery and other applications.

The table below highlights the potential of this compound in multicomponent reactions.

| Multicomponent Reaction | Role of this compound | Potential Product Class |

| Ugi Reaction | Amine and/or Carboxylic Acid Component | α-Acylamino Carboxamides |

| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy Carboxamides |

| Petasis Reaction | Amine Component | Allylic Amines |

Preclinical Biochemical and Molecular Interaction Mechanisms of 2 Chloro Benzylamino Acetic Acid

In Vitro Enzymatic Interaction Studies and Inhibition Kinetics

While direct enzymatic interaction studies on (2-Chloro-benzylamino)-acetic acid are not extensively documented, research on structurally related benzylamine (B48309) derivatives provides insights into its potential enzymatic targets and inhibitory activities. Studies have frequently focused on enzymes such as monoamine oxidases (MAOs) and tyrosinases.

For instance, various benzylamine derivatives have been investigated as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. nih.gov The core structure of benzylamine is recognized by the active site of MAO-B, and substitutions on the benzyl (B1604629) ring and the amino group can significantly influence the inhibitory potency and selectivity. nih.gov

In a study on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, which share the benzylamine moiety, competitive inhibition of mushroom tyrosinase was observed. nih.gov This suggests that the benzylamine scaffold can interact with the active site of this enzyme, which is involved in melanin (B1238610) biosynthesis. nih.gov The introduction of different substituents on the benzylidene ring led to varying inhibitory potencies, with some derivatives showing significantly higher activity than the standard inhibitor, kojic acid. nih.gov

Table 1: Inhibitory Activity of Selected (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives against Mushroom Tyrosinase

| Compound | Substituent on β-phenyl ring | IC50 (µM) |

|---|---|---|

| 1 | 4-hydroxy | 27.5 ± 2.93 |

| 2 | 4-methoxy | >100 |

| 5 | 4-hydroxy-3-methoxy | 148.3 ± 1.12 |

| 7 | 3-hydroxy-4-methoxy | 10.0 ± 0.90 |

| 8 | 2,4-dihydroxy | 0.27 ± 0.02 |

| Kojic Acid (Standard) | - | 28.6 ± 3.56 |

Data sourced from a study on tyrosinase inhibitors. nih.gov

Characterization of Enzyme Binding Sites and Modes of Interaction

The mode of interaction for benzylamine derivatives with their target enzymes often involves the benzyl group penetrating a hydrophobic pocket in the active site. In the case of MAO-B, it is believed that the benzylamine derivatives establish strong interactions within the enzyme's active site. nih.gov

For tyrosinase inhibitors, in silico docking simulations of (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (compound 8 in Table 1) revealed that the benzylamino group plays a crucial role in binding. nih.gov The simulations showed that the benzylamino moiety could form hydrogen bonds and π-π stacking interactions with key amino acid residues within the active site of both mushroom and human tyrosinase models. nih.gov Specifically, interactions with residues such as His363 and His367 were noted in the human tyrosinase model. nih.gov

Theoretical Models for Protein-Ligand and Receptor Binding Interactions (In Silico)

For example, in silico modeling of 4-benzyloxy-benzylamino derivatives as PPARα agonists utilized the crystal structure of a known agonist to predict the binding mode. nih.gov These models help in rationalizing structure-activity relationships (SAR) and guiding the synthesis of more potent and selective analogs. nih.gov The carboxylate group, a key feature of this compound, is often crucial for establishing key hydrogen bonding interactions with receptor active sites. nih.gov

In another study, in silico investigations of chloroquine (B1663885) derivatives as potential inhibitors of the main protease of SARS-CoV-2 were conducted. researchgate.net These studies involved optimizing the molecular structures and calculating various descriptors to predict their antiviral activities and pharmacokinetic properties. researchgate.net Such computational approaches could be applied to this compound to explore its potential interactions with a wide range of biological targets.

Investigations into Cellular Uptake and Intracellular Distribution Mechanisms in Preclinical Models

The cellular uptake of benzylamine derivatives has been investigated in various preclinical models. Generally, the lipophilicity and the presence of specific functional groups influence the mechanism and efficiency of cellular entry. For instance, the addition of an adamantyl moiety to a molecule has been shown to enhance its lipophilicity and, consequently, its cell membrane permeability. pnas.org

Studies on N-(4'-pyridoxyl)amines, which include a benzylamine derivative, have shown that these compounds can be taken up by renal cells. nih.gov The uptake process appears to tolerate bulky side groups like benzylamine. nih.gov Furthermore, halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives have demonstrated high uptake in monkey brain regions rich in the serotonin (B10506) transporter (SERT), indicating their ability to cross the blood-brain barrier and accumulate in specific brain areas. acs.org

The general understanding is that small molecule transport across cellular membranes can occur via passive diffusion or be facilitated by transporters. The physicochemical properties of this compound, including its pKa and lipophilicity, would be key determinants of its primary uptake mechanism.

Metabolomic Analysis in Preclinical Biological Systems for Metabolic Fate Elucidation

The metabolic fate of benzylamine and its derivatives has been studied in rodents. In vivo, benzylamine is extensively metabolized, with the major metabolite being hippuric acid, which is formed through the glycine (B1666218) conjugation of benzoic acid. wikipedia.org This indicates that a primary metabolic pathway involves the oxidation of the benzylamine to benzaldehyde, followed by further oxidation to benzoic acid and subsequent conjugation. jetir.org